Cas no 452-09-5 (4-Chloro-2-fluoro-1-methoxy-benzene)

4-Chloro-2-fluoro-1-methoxy-benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,4-chloro-2-fluoro-1-methoxy-
- 4-chloro-2-fluoro-1-methoxybenzene
- 4-Chloro-2-fluoroanisole
- 2-Fluor-4-chlor-1-methoxy-benzol
- 2-fluoro-4-chloroanisole
- 4-Chlor-2-fluor-anisol
- 4-CHLORO-2-FLUORO-1-METHOXY-BENZENE
- 4-chloro-2-fluoro-anisole
- Anisole,4-chloro-2-fluoro
- Benzene,4-chloro-2-fluoro-1-methoxy
- gr cf do1
- Methyl-(2-fluor-4-chlor-phenyl)-aether
- 1-Chloro-3-fluoro-4-methoxybenzene
- NSC 10330
- Benzene, 4-chloro-2-fluoro-1-methoxy-
- A19905
- Chlor-4 Methoxy-5 Fluorbenzol
- 727D82AC8X
- N12152
- CS-0159916
- Anisole, 4-chloro-2-fluoro-
- JS-4297
- 4-Chloro-2-fluoro-1-methoxybenzene #
- MFCD00672964
- AKOS015889951
- NSC-10330
- AC-25973
- NSC10330
- FT-0618016
- 4-Chloro-2-fluoroanisole, 98%
- SCHEMBL1765256
- 2-Fluoro-4-chloroanisole;4-Chloro-2-fluoro-1-methoxybenzene
- DTXSID60278849
- 452-09-5
- 4-Chloro-2-fluoro-1-methoxy-benzene
-
- MDL: MFCD00672964
- Inchi: InChI=1S/C7H6ClFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
- InChI Key: QIUCVZDNIUACJN-UHFFFAOYSA-N
- SMILES: COC1=C(C=C(C=C1)Cl)F
Computed Properties
- Exact Mass: 160.00900
- Monoisotopic Mass: 160.0091207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 9.2Ų
- Surface Charge: 0
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 102-103 ºC (48 Torr)
- Flash Point: 68.2±21.8 ºC,
- Refractive Index: 1.5173 (589.3 nm 20 ºC)
- Solubility: Very slightly soluble (0.19 g/l) (25 º C),
- PSA: 9.23000
- LogP: 2.48770
- Solubility: Not determined
4-Chloro-2-fluoro-1-methoxy-benzene Security Information
4-Chloro-2-fluoro-1-methoxy-benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Chloro-2-fluoro-1-methoxy-benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C585805-500mg |
4-Chloro-2-fluoro-1-methoxy-benzene |
452-09-5 | 500mg |
$ 95.00 | 2022-06-06 | ||
Chemenu | CM460530-5g |
4-Chloro-2-fluoro-1-methoxybenzene |
452-09-5 | 95%+ | 5g |
$277 | 2022-06-11 | |
Alichem | A015000166-1g |
4-Chloro-2-fluoroanisole |
452-09-5 | 97% | 1g |
$1534.70 | 2023-09-01 | |
TRC | C585805-100mg |
4-Chloro-2-fluoro-1-methoxy-benzene |
452-09-5 | 100mg |
$ 65.00 | 2022-06-06 | ||
Chemenu | CM460530-1g |
4-Chloro-2-fluoro-1-methoxybenzene |
452-09-5 | 95%+ | 1g |
$139 | 2022-06-11 | |
Fluorochem | 013259-10g |
4-Chloro-2-fluoroanisole |
452-09-5 | 97% | 10g |
£64.00 | 2022-03-01 | |
A2B Chem LLC | AB67095-25g |
4-Chloro-2-fluoroanisole |
452-09-5 | 97% | 25g |
$143.00 | 2024-04-20 | |
A2B Chem LLC | AB67095-5g |
4-Chloro-2-fluoroanisole |
452-09-5 | 97% | 5g |
$38.00 | 2024-04-20 | |
1PlusChem | 1P003LJR-1g |
4-Chloro-2-fluoro-1-methoxybenzene |
452-09-5 | 97% | 1g |
$18.00 | 2024-05-02 | |
Aaron | AR003LS3-25g |
4-Chloro-2-fluoro-1-methoxybenzene |
452-09-5 | 98% | 25g |
$209.00 | 2025-02-10 |
4-Chloro-2-fluoro-1-methoxy-benzene Related Literature
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2. Water
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3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
Additional information on 4-Chloro-2-fluoro-1-methoxy-benzene
4-Chloro-2-fluoro-1-methoxy-benzene (CAS No. 452-09-5)
4-Chloro-2-fluoro-1-methoxy-benzene is a substituted aromatic compound with the CAS registry number 452-09-5. This compound belongs to the class of aromatic heterocycles and is characterized by its unique substitution pattern on the benzene ring. The molecule features a chlorine atom at the para position, a fluorine atom at the meta position, and a methoxy group at the ortho position relative to the methoxy group. This combination of substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific and industrial applications.
The synthesis of 4-Chloro-2-fluoro-1-methoxy-benzene typically involves multi-step organic reactions, often starting from benzene derivatives and employing electrophilic substitution or nucleophilic aromatic substitution mechanisms. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing both time and energy consumption.
One of the key areas where 4-Chloro-2-fluoro-1-methoxy-benzene has gained attention is in materials science. Its electron-withdrawing groups (chlorine and fluorine) and electron-donating methoxy group create a unique electronic environment on the benzene ring, which is exploited in the development of advanced materials such as organic semiconductors and optoelectronic devices. Recent studies have demonstrated its potential as a building block for designing π-conjugated systems with tailored electronic properties.
In pharmacology, 4-Chloro-2-fluoro-1-methoxy-benzene serves as an intermediate in drug discovery programs targeting various therapeutic areas. Its substitution pattern allows for further functionalization to create bioactive molecules with desired pharmacokinetic profiles. For example, researchers have utilized this compound as a precursor for developing inhibitors of kinase enzymes, which are critical targets in cancer therapy.
The environmental impact of 4-Chloro-2-fluoro-1-methoxy-benzene has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to assess its potential risks to ecosystems. Advanced analytical techniques, such as high-resolution mass spectrometry and computational modeling, have been employed to understand its environmental fate better.
From an analytical standpoint, 4-Chloro-2-fluoro-1-methoxy-benzene can be characterized using various spectroscopic methods, including UV-vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These techniques provide insights into its molecular structure, purity, and stability under different conditions.
In conclusion, 4-Chloro-2-fluoro-1-methoxy-benzene (CAS No. 452-09-5) is a versatile compound with applications spanning multiple disciplines. Its unique substitution pattern offers opportunities for further chemical modification, making it a valuable tool in research and industry alike.
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